molecular formula C11H9NO3 B8790008 1-Methoxyisoquinoline-7-carboxylic acid

1-Methoxyisoquinoline-7-carboxylic acid

Cat. No. B8790008
M. Wt: 203.19 g/mol
InChI Key: LFGZADOVHWQOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993586B2

Procedure details

The title compound was prepared by a method analogous to that described for Intermediate 12, Steps 2-3, using 6-bromoisoquinolin-3-amine. +ESI (M+H) 189.0; 1H NMR (400 MHz, DMSO-d6, δ): 13.15 (br. s., 1H), 8.94 (s, 1H), 8.20 (s, 1H), 7.91 (m, 1H), 7.62-7.59 (m, 1H), 6.78 (s, 1H), 6.14 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C2C(=CC=C([C:13]([OH:15])=[O:14])C=2)C=CN=1.Br[C:17]1[CH:18]=[C:19]2[C:24](=[CH:25][CH:26]=1)[CH:23]=[N:22][C:21]([NH2:27])=[CH:20]2>>[NH2:27][C:21]1[N:22]=[CH:23][C:24]2[C:19]([CH:20]=1)=[CH:18][C:17]([C:13]([OH:15])=[O:14])=[CH:26][CH:25]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=CC2=CC=C(C=C12)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C=C(N=CC2=CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CC2=CC=C(C=C2C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.